molecular formula C28H26N2O3 B4265173 N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide

Cat. No. B4265173
M. Wt: 438.5 g/mol
InChI Key: IOTYLBQFIGGSTJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide, also known as MMDA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of phenylacetamide derivatives and is structurally similar to other compounds that have been investigated for their potential therapeutic applications. MMDA is particularly interesting due to its unique chemical structure and potential biological activities.

Mechanism of Action

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide's mechanism of action is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. Specifically, it has been shown to interact with serotonin and dopamine receptors, which are involved in mood regulation, anxiety, and other neurological processes. N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide may also inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. It has been shown to increase levels of serotonin and dopamine in the brain, which can have mood-enhancing effects. It has also been shown to decrease anxiety and increase sociability in animal models.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide's unique chemical structure and potential biological activities make it a valuable tool for scientific research. However, there are also limitations to its use in lab experiments. N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, its potential therapeutic applications have not been fully explored, which means that there may be unknown risks associated with its use.

Future Directions

There are many potential future directions for research involving N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide. One area of interest is its potential use as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and addiction. Another area of interest is its potential use as a tool for understanding the neurobiological basis of these disorders. Additionally, further research is needed to fully understand N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide's mechanism of action and potential side effects.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide has been investigated for its potential therapeutic applications in a wide range of fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a variety of biological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of monoamine oxidase. These activities make it a potentially useful compound for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

2-(4-methoxyanilino)-N-(4-methoxyphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-32-25-17-13-23(14-18-25)29-27(31)28(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30-24-15-19-26(33-2)20-16-24/h3-20,30H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTYLBQFIGGSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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